2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde
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Overview
Description
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a methyl group, a butanone group, and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with 2-methyl-4-oxobutan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups (both aldehyde and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, in the presence of halogens and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), catalysts (FeCl₃)
Major Products Formed
Oxidation: 2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carboxylic acid
Reduction: 2-Methyl-5-(4-hydroxybutan-2-yl)cyclohexane-1-methanol
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple cycloalkane with a ketone group.
2-Methylcyclohexanone: A cyclohexanone derivative with a methyl group.
5-(4-Oxobutan-2-yl)cyclohexane-1-carbaldehyde: A similar compound lacking the methyl group.
Uniqueness
2-Methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both a methyl group and a butanone group on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.
Properties
Molecular Formula |
C12H20O2 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-methyl-5-(4-oxobutan-2-yl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O2/c1-9-3-4-11(7-12(9)8-14)10(2)5-6-13/h6,8-12H,3-5,7H2,1-2H3 |
InChI Key |
WPTXUPNYRLEFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C=O)C(C)CC=O |
Origin of Product |
United States |
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